An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the landscape of drug discovery and development.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The structural rigidity of the pyrazole ring, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with high affinity and selectivity for a variety of biological targets.
This guide focuses on a specific, highly functionalized derivative: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole . The introduction of two bromine atoms at the 3 and 5 positions of the pyrazole ring is anticipated to significantly influence its electronic and lipophilic character, potentially enhancing its binding affinity to target proteins and modulating its metabolic stability. The presence of the 2-methoxyphenyl substituent at the N1 position introduces a key structural element known to participate in various receptor-ligand interactions. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential application in drug design, serving as a foundational dataset for researchers in medicinal chemistry, pharmacology, and materials science.
Physicochemical Characteristics
A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for predicting its in vivo behavior. For 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole (CAS No. 1245052-47-4), the following properties have been computationally predicted, providing a valuable baseline for experimental design.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Br₂N₂O | PubChem CID 77174640[4] |
| Molecular Weight | 331.99 g/mol | PubChem CID 77174640[4] |
| XLogP3-AA (Lipophilicity) | 3.9 | PubChem CID 77174640[4] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 77174640[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 77174640[4] |
| Topological Polar Surface Area | 27.1 Ų | PubChem CID 77174640[4] |
| Rotatable Bond Count | 2 | PubChem CID 77174640[4] |
Interpretation and Field Insights:
-
The high molecular weight and significant lipophilicity (XLogP3-AA of 3.9) suggest that the compound is likely to have low aqueous solubility but good membrane permeability. This is a common characteristic of molecules designed to interact with intracellular targets.
-
The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the methoxy oxygen) will dictate its interaction with biological macromolecules.
-
The Topological Polar Surface Area (TPSA) of 27.1 Ų is well within the range typically associated with good oral bioavailability.
Synthesis and Mechanistic Rationale
Representative Synthetic Protocol: Cyclocondensation of a Dibromo-Diketone with a Substituted Hydrazine
This approach involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, a cornerstone of pyrazole synthesis.
Step 1: Synthesis of 1,3-Dibromo-2,4-pentanedione
The synthesis begins with the bromination of a suitable 1,3-diketone, such as acetylacetone.
-
Reagents and Equipment:
-
Acetylacetone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
AIBN (Azobisisobutyronitrile) as a radical initiator
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve acetylacetone in CCl₄ in a round-bottom flask.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,3-dibromo-2,4-pentanedione, which can be purified by column chromatography.
-
Causality of Experimental Choices: The use of NBS provides a reliable source of bromine radicals, and AIBN initiates the radical bromination at the activated methylene position of the diketone. CCl₄ is an inert solvent suitable for radical reactions.
Step 2: Cyclocondensation to form 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole
The synthesized dibromo-diketone is then cyclized with 2-methoxyphenylhydrazine.
-
Reagents and Equipment:
-
1,3-Dibromo-2,4-pentanedione (from Step 1)
-
2-Methoxyphenylhydrazine hydrochloride
-
Ethanol or acetic acid as the solvent
-
Sodium acetate or another suitable base (if starting with the hydrochloride salt)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve 1,3-dibromo-2,4-pentanedione in ethanol in a round-bottom flask.
-
Add 2-methoxyphenylhydrazine hydrochloride and sodium acetate (to neutralize the HCl).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., using a hexane-ethyl acetate gradient).
-
Causality of Experimental Choices: The acidic conditions (or the use of a hydrochloride salt) facilitate the condensation reaction between the hydrazine and the dicarbonyl compound. Ethanol is a common and effective solvent for this type of cyclization.
Caption: A generalized workflow for the synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole.
Spectroscopic and Chromatographic Analysis
The structural elucidation and purity assessment of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole would rely on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR:
-
Aromatic Protons (2-methoxyphenyl group): Four protons would be expected in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene ring.
-
Pyrazole Proton (H4): A singlet corresponding to the single proton on the pyrazole ring would be expected, likely in the range of δ 6.0-6.5 ppm.
-
Methoxy Protons: A sharp singlet integrating to three protons, corresponding to the -OCH₃ group, would be observed, typically in the upfield region of δ 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Pyrazole Carbons (C3, C4, C5): Three distinct signals would be expected for the pyrazole ring carbons. The carbons bearing the bromine atoms (C3 and C5) would be significantly downfield due to the electron-withdrawing effect of the halogens. The C4 carbon would appear at a more upfield chemical shift.
-
2-Methoxyphenyl Carbons: Six signals would be anticipated for the carbons of the methoxy-substituted phenyl ring, with the carbon attached to the oxygen being the most downfield.
-
Methoxy Carbon: A single signal for the methoxy carbon would be present, typically in the range of δ 55-60 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio). This would result in a cluster of peaks for the molecular ion.
-
Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of N₂ and cleavage of the substituents from the ring.[5] For this molecule, fragmentation of the 2-methoxyphenyl group would also be expected.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) would be the method of choice for determining the purity of the synthesized compound.
-
Methodology: A reverse-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile (or methanol) with a small amount of an acid modifier (e.g., 0.1% formic acid) would be suitable. Detection would typically be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Caption: A typical workflow for the analytical characterization of the target compound.
Potential Applications in Drug Development and Research
Substituted pyrazoles are of significant interest in drug discovery due to their diverse biological activities. The structural motifs present in 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole suggest several potential areas of application:
-
Kinase Inhibition: Many pyrazole derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The dibromo and methoxyphenyl substituents could be tailored to fit into the ATP-binding pocket of various kinases.
-
Antimicrobial Agents: The pyrazole scaffold is found in a number of antibacterial and antifungal agents. The lipophilic nature of this compound might facilitate its entry into microbial cells.
-
Central Nervous System (CNS) Activity: The ability of this molecule to cross the blood-brain barrier (predicted by its lipophilicity and TPSA) makes it a candidate for targeting CNS disorders.
Further research, including in vitro screening against a panel of biological targets and in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound.
Conclusion
3,5-Dibromo-1-(2-methoxyphenyl)pyrazole is a highly functionalized heterocyclic compound with physicochemical properties that make it an intriguing candidate for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a framework for its analytical characterization. While experimental data remains to be published, the foundational information and methodologies presented here offer a solid starting point for researchers and scientists working with this and related pyrazole derivatives. The continued exploration of such "privileged scaffolds" will undoubtedly lead to the development of novel and effective therapeutic agents.
References
-
PubChem. 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. National Center for Biotechnology Information. Available at: [Link].
-
NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0248396). Available at: [Link].
-
Cardiff University ORCA. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link].
-
Universitas Garut Repository. Articles. Available at: [Link].
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available at: [Link].
-
OEMS Connect Journals. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Available at: [Link].
-
MDPI. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Available at: [Link].
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link].
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link].
-
PubMed. 1H and 13C NMR spectral assignments of nineteen 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-pyrazoline derivatives. Available at: [Link].
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link].
-
SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Available at: [Link].
-
PubMed. Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. Available at: [Link].
-
Repositorio UC. Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinf. Available at: [Link].
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link].
-
ResearchGate. ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). Available at: [Link].
-
Repositorio UC. Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as h. Available at: [Link].
-
MDPI. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. Available at: [Link].
-
Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available at: [Link].
